molecular formula C26H22N4O3 B14953268 N-(1-benzyl-1H-indol-4-yl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide

N-(1-benzyl-1H-indol-4-yl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide

Cat. No.: B14953268
M. Wt: 438.5 g/mol
InChI Key: WEBHMBGICHOJPQ-UHFFFAOYSA-N
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Description

“N-(1-benzyl-1H-indol-4-yl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide” is a complex organic compound that features both indole and benzodiazepine moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-benzyl-1H-indol-4-yl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide” likely involves multi-step organic synthesis. The indole and benzodiazepine components may be synthesized separately and then coupled together. Typical reaction conditions might include:

    Indole Synthesis: Fischer indole synthesis or other methods.

    Benzodiazepine Synthesis: Cyclization reactions involving appropriate precursors.

    Coupling Reaction: Amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation at the indole or benzodiazepine rings.

    Reduction: Reduction reactions could target the carbonyl groups in the benzodiazepine moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO₄.

    Reduction: Reagents like NaBH₄ or LiAlH₄.

    Substitution: Halogenating agents or nucleophiles like Grignard reagents.

Major Products

The products of these reactions would depend on the specific conditions and reagents used, potentially leading to various derivatives with modified biological activities.

Scientific Research Applications

Chemistry

The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Medicine

Research into therapeutic uses, such as anti-anxiety, anti-depressant, or anti-cancer properties.

Industry

Applications in material science or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Binding to Receptors: Interaction with GABA receptors or serotonin receptors.

    Enzyme Inhibition: Inhibition of enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan or serotonin.

    Benzodiazepine Derivatives: Compounds like diazepam or lorazepam.

Uniqueness

The unique combination of indole and benzodiazepine structures in one molecule could provide distinct biological activities not seen in simpler analogs.

Properties

Molecular Formula

C26H22N4O3

Molecular Weight

438.5 g/mol

IUPAC Name

N-(1-benzylindol-4-yl)-2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)acetamide

InChI

InChI=1S/C26H22N4O3/c31-24(15-22-26(33)28-21-10-5-4-9-19(21)25(32)29-22)27-20-11-6-12-23-18(20)13-14-30(23)16-17-7-2-1-3-8-17/h1-14,22H,15-16H2,(H,27,31)(H,28,33)(H,29,32)

InChI Key

WEBHMBGICHOJPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)NC(=O)CC4C(=O)NC5=CC=CC=C5C(=O)N4

Origin of Product

United States

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